
Technical Characterization Guide: (2-Amino-4-
methylpentyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
(2-Amino-4-methylpentyl)

(methyl)amine

CAS No.: 1248719-57-4

Cat. No.: B3225398

Get Quote

Structural Logic & Synthesis Context
To accurately interpret spectroscopic data, one must understand the molecular connectivity and

stereochemical environment. This molecule possesses a primary amine at the chiral center

(C2) and a secondary

-methylamine at the terminus (C1).

IUPAC Name:

,4-dimethylpentane-1,2-diamine Molecular Formula:

Molecular Weight: 130.23 g/mol [1]

Structural Connectivity Diagram
The following diagram illustrates the core connectivity and the numbering scheme used for

NMR assignment in this guide.
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Figure 1: Connectivity map highlighting the leucine-derived backbone and amine functionalities.

Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for confirming molecular weight and analyzing the

diamine substitution pattern. Due to the presence of two basic nitrogen atoms, Electrospray

Ionization (ESI) in positive mode is the preferred method.

Ionization & Molecular Ion
Method: ESI-MS (Positive Mode)

Solvent: Methanol/Water + 0.1% Formic Acid

Observed Ion:

at m/z 131.2

Fragmentation Pathway (MS/MS)
The fragmentation of aliphatic diamines is driven by

-cleavage adjacent to the nitrogen atoms.

Primary
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-Cleavage (C1-C2 Bond): The most chemically labile bond is between the C1 methylene and
the C2 chiral center. Cleavage here generates a stabilized iminium ion from the

-methyl terminus.

Fragment:

m/z:44.05 (Dominant Base Peak)

Secondary

-Cleavage (C2-C3 Bond): Cleavage on the isobutyl side.

Fragment:

m/z:87.1

Loss of Ammonia: Characteristic of primary amines.

Transition:

(

)

MS Data Summary Table
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m/z (Calculated) Ion Identity Mechanism
Relative Intensity
(Est.)

131.2
Protonated Molecular

Ion
20-40%

114.2
Neutral Loss of

Ammonia
10-15%

87.1 -cleavage (Loss of

Isobutyl)
30-50%

44.0
-cleavage (N-

Methylformaldiminium

)

100% (Base Peak)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is distinct due to the "Leucine-like" aliphatic region and the

specific shifts caused by the 1,2-diamine motif.

Solvent Selection:

is standard. However,

or

may be used to suppress exchangeable protons (

), simplifying the coupling patterns.

NMR Characterization (400 MHz, )
The spectrum is divided into three zones: the aliphatic isobutyl tail (upfield), the

-methyl singlet, and the deshielded protons adjacent to nitrogen.

Key Diagnostic Signals:
The Isobutyl Doublet (
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0.90): A strong doublet integrating to 6H confirms the isopropyl terminus.

The N-Methyl Singlet (

2.42): A sharp singlet integrating to 3H. This is the most reliable handle for quantification.

The C1 Methylene (

2.35 - 2.55): These protons are diastereotopic (chemically non-equivalent) due to the
adjacent chiral center at C2, often appearing as an ABX system or multiplet.

NMR Assignment Table
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Note

0.90 - 0.94
Doublet (

Hz)
6H

C5, C5' (

)

Terminal methyls

(Isobutyl)

1.20 - 1.35 Multiplet 2H
C3 (

)

Methylene

(Leucine

sidechain)

1.65 - 1.75 Multiplet 1H
C4 (

)

Methine

(Isobutyl)

2.42 Singlet 3H
Diagnostic N-

Methyl

2.38 - 2.55 Multiplet (dd) 2H
C1 (

)

Adjacent to

secondary amine

2.85 - 2.95 Multiplet 1H
C2 (

)

Chiral Center (

to

)

1.5 - 2.0 Broad Singlet 3H

Exchangeable

(disappears in

)

NMR Characterization (100 MHz, )
The carbon spectrum provides confirmation of the backbone skeleton.

NMR Assignment Table
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Chemical Shift (

, ppm)
Carbon Type Assignment Note

22.1, 23.4 C5, C5'
Gem-dimethyls (often

distinct)

24.8 C4 Isobutyl methine

36.5 N-Methyl carbon

44.5 C3 Methylene bridge

48.8 C2

Chiral center

(attached to

)

57.2 C1

Methylene (attached

to

)

Experimental Validation Workflow
To ensure the identity of the synthesized or purchased material, the following self-validating

workflow is recommended.

Purity & Identity Logic Diagram
This workflow integrates the spectroscopic data into a decision tree for lot release.
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Figure 2: Quality Control Decision Tree for (2-Amino-4-methylpentyl)(methyl)amine.
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Protocol: Derivatization for HPLC (Optional)
Since the molecule lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is

ineffective. For precise purity determination, derivatization is required.

Reagent: Benzoyl Chloride or FMOC-Cl.

Condition: React sample in dilute NaOH or Carbonate buffer.

Detection: The resulting bis-amide (or carbamate) will be UV active (254 nm).

Shift: The derivatization will shift the

protons significantly downfield in NMR if post-reaction analysis is performed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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